An In-depth Technical Guide to Ethyl undec-2-ynoate: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to Ethyl undec-2-ynoate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl undec-2-ynoate is an α,β-acetylenic ester, a class of organic compounds characterized by a carbon-carbon triple bond conjugated to a carbonyl group. This structural motif imparts unique electronic properties and a rich reactivity profile, making it a valuable synthetic intermediate in organic chemistry. While specific experimental data for ethyl undec-2-ynoate is not extensively documented in publicly available literature, its chemical behavior can be confidently predicted based on the well-established principles governing 2-alkynoic acid esters.[1][2] This guide will provide a comprehensive overview of the expected physicochemical properties, a plausible synthetic methodology, and the anticipated reactivity of ethyl undec-2-ynoate, offering a theoretical framework for its application in research and development.
Physicochemical Properties
The physical and chemical properties of ethyl undec-2-ynoate are dictated by its molecular structure, which includes a long alkyl chain, an ester functional group, and a conjugated alkyne. The following table summarizes the predicted properties based on its structure and comparison with related compounds like ethyl undecanoate.
| Property | Predicted Value/Description | Rationale |
| Molecular Formula | C₁₃H₂₂O₂ | Derived from the structure. |
| Molecular Weight | 210.32 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for long-chain esters. |
| Odor | Likely a faint, waxy, or fruity odor | Based on related long-chain esters. |
| Boiling Point | Estimated to be slightly higher than ethyl undecanoate (105 °C at 4 mmHg) | The rigidity of the triple bond may slightly increase the boiling point compared to the saturated analogue. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | The long hydrocarbon chain imparts nonpolar character. |
| CAS Number | Not assigned or readily available in public databases | Indicates it is not a common commercial chemical. |
Spectroscopic Characterization (Predicted)
The spectroscopic data for ethyl undec-2-ynoate would be key to its identification and characterization. Based on the functional groups present, the following spectral features are anticipated:
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¹H NMR:
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A triplet corresponding to the methyl protons of the ethyl group (~1.3 ppm).
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A quartet corresponding to the methylene protons of the ethyl group (~4.2 ppm).
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A triplet from the terminal methyl group of the undecyl chain (~0.9 ppm).
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Multiplets for the methylene groups of the undecyl chain.
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A key signal for the allylic methylene protons adjacent to the alkyne, which would be deshielded.
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-
¹³C NMR:
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A signal for the carbonyl carbon of the ester (~155 ppm).
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Two distinct signals for the sp-hybridized carbons of the alkyne (~70-90 ppm).
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Signals for the carbons of the ethyl group and the undecyl chain.
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-
Infrared (IR) Spectroscopy:
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A strong absorption band for the C=O stretching of the conjugated ester (~1715 cm⁻¹).[3]
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A characteristic absorption for the C≡C triple bond stretching (~2230 cm⁻¹).
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C-H stretching and bending vibrations for the alkyl chains.
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-
Mass Spectrometry (MS):
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A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
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Characteristic fragmentation patterns for esters, including loss of the ethoxy group (-OCH₂CH₃) and cleavage of the alkyl chain.
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Synthesis of Ethyl undec-2-ynoate
A robust and reliable method for the synthesis of ethyl undec-2-ynoate would proceed via the esterification of undec-2-ynoic acid. This two-step approach involves the initial formation of the acetylenic carboxylic acid followed by its conversion to the corresponding ethyl ester.
Step 1: Synthesis of Undec-2-ynoic Acid
This can be achieved by the carboxylation of the lithium salt of 1-decyne.
Caption: Proposed synthesis of undec-2-ynoic acid.
Experimental Protocol:
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To a solution of 1-decyne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.
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The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium acetylide.
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Carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.
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The reaction is allowed to warm to room temperature.
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An aqueous acid workup (e.g., with dilute HCl) is performed to protonate the carboxylate, yielding undec-2-ynoic acid.
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The product is extracted with an organic solvent, dried, and purified, typically by recrystallization or chromatography.
Step 2: Fischer Esterification to Ethyl undec-2-ynoate
The resulting undec-2-ynoic acid can be esterified using a classic Fischer esterification.
Caption: Fischer esterification of undec-2-ynoic acid.
Experimental Protocol:
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Undec-2-ynoic acid is dissolved in a large excess of absolute ethanol.
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A catalytic amount of concentrated sulfuric acid is carefully added.
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The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.
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After cooling, the excess ethanol is removed under reduced pressure.
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The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid and the sulfuric acid catalyst.
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The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.
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The crude ethyl undec-2-ynoate can be purified by vacuum distillation or column chromatography.
Chemical Reactivity
The reactivity of ethyl undec-2-ynoate is dominated by the electrophilic nature of the conjugated system, making it susceptible to nucleophilic attack at the β-carbon (conjugate addition or Michael addition).[4][5] The triple bond can also undergo various addition reactions and reductions.
Conjugate Addition
A wide range of soft nucleophiles, such as amines, thiols, and enolates, are expected to add to the β-position of the alkyne.
Caption: General mechanism of conjugate addition.
This reactivity is crucial in the synthesis of more complex molecules, as it allows for the introduction of various functional groups at the β-position.
Reduction Reactions
The triple bond of ethyl undec-2-ynoate can be selectively reduced.
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Partial Reduction to (Z)-Alkene: Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) will yield the corresponding (Z)-ethyl undec-2-enoate.
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Partial Reduction to (E)-Alkene: Reduction with a dissolving metal, such as sodium in liquid ammonia, will produce the (E)-ethyl undec-2-enoate.
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Full Reduction to Alkane: Catalytic hydrogenation with a more active catalyst like palladium on carbon will reduce the triple bond completely to a single bond, yielding ethyl undecanoate.
Other Reactions of the Alkyne
The triple bond can also participate in various other transformations, including:
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Halogenation: Addition of halogens (e.g., Br₂) across the triple bond.
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Hydrohalogenation: Addition of hydrogen halides (e.g., HBr), which may proceed with Markovnikov or anti-Markovnikov selectivity depending on the conditions.
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Cycloaddition Reactions: The electron-deficient alkyne can act as a dienophile in Diels-Alder reactions or participate in other pericyclic reactions.
Applications in Research and Drug Development
While specific applications for ethyl undec-2-ynoate are not documented, esters of 2-alkynoic acids are recognized for their potential in several areas:
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Antifungal Agents: Long-chain 2-alkynoic acids and their esters have demonstrated significant antifungal activity.[1] The undecyl chain length falls within the range of high activity.
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Synthetic Building Blocks: As demonstrated by its reactivity, ethyl undec-2-ynoate can serve as a versatile precursor for the synthesis of a wide array of more complex molecules, including natural products and their analogues.[2]
-
Pro-drug Design: The ester functionality can be utilized in pro-drug strategies, where the active carboxylic acid is released in vivo through enzymatic cleavage.
Safety and Handling
Given the lack of a specific safety data sheet (SDS) for ethyl undec-2-ynoate, it is prudent to handle it with the care afforded to related α,β-unsaturated carbonyl compounds. These compounds can be lachrymatory and skin irritants.[2] Standard laboratory safety precautions should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Ethyl undec-2-ynoate, as a representative of the 2-alkynoic acid ester family, is a molecule with significant potential in synthetic organic chemistry and medicinal research. Although specific experimental data is sparse, its chemical properties can be reliably inferred from the behavior of analogous compounds. Its synthesis is achievable through established organic transformations, and its reactivity, centered around the electrophilic conjugated system, opens up numerous possibilities for the construction of complex molecular architectures. Further investigation into the specific properties and applications of ethyl undec-2-ynoate is warranted and could unveil novel opportunities in drug discovery and materials science.
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